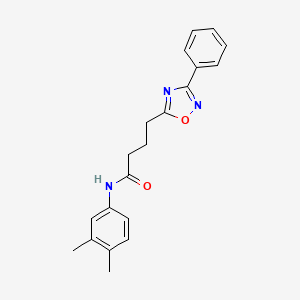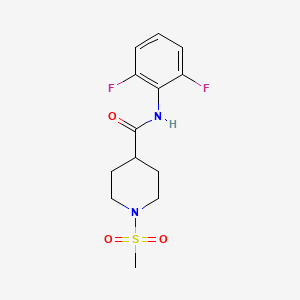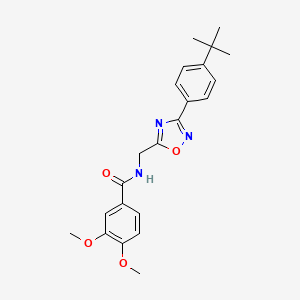
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTM belongs to the family of oxadiazole derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of specific enzymes and receptors. This compound has been shown to interact with the cannabinoid receptors, which are involved in various physiological processes, including pain perception, appetite regulation, and immune function. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments, including its stability, solubility, and potency. This compound has also been shown to exhibit low toxicity and to have a favorable pharmacokinetic profile. However, this compound has some limitations, including its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for the research on N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential applications in various disease models, and the elucidation of its mechanism of action. This compound may also have potential applications in the development of new diagnostic tools and imaging agents for various diseases, including cancer and neurodegenerative disorders.
Méthodes De Synthèse
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide can be synthesized using various methods, including the reaction of 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde with 3,4-dimethoxybenzylamine in the presence of a catalyst. The chemical structure of this compound has been confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dimethoxybenzamide has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In pharmacology, this compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase and cannabinoid receptors. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Propriétés
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-22(2,3)16-9-6-14(7-10-16)20-24-19(29-25-20)13-23-21(26)15-8-11-17(27-4)18(12-15)28-5/h6-12H,13H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKBRKKOVIDRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7701975.png)
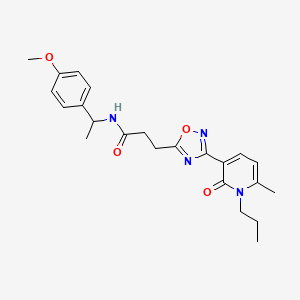
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7701978.png)
![methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B7701984.png)
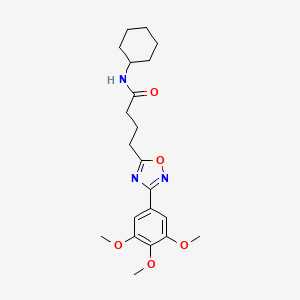


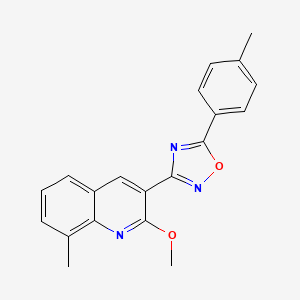


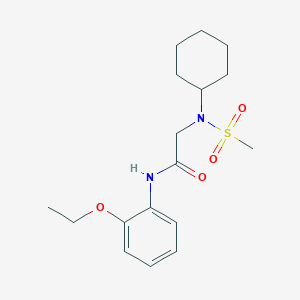
![2,7-dimethyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702048.png)
